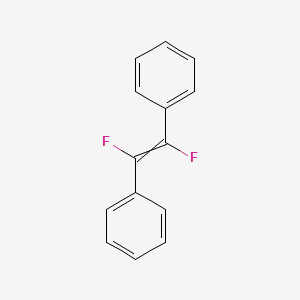

Difluorostilbene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1,2-difluoro-2-phenylethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWUJKBBJRFTMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-76-5 | |

| Record name | 1,1′-(1,2-Difluoro-1,2-ethenediyl)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Photoisomerization Mechanism of (E,Z)-Difluorostilbene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The photoisomerization of stilbene and its derivatives is a cornerstone of photochemistry, with implications ranging from fundamental studies of reaction dynamics to the development of molecular switches and photosensitive materials. The introduction of fluorine atoms into the stilbene scaffold profoundly influences its electronic structure and excited-state dynamics, offering a powerful tool for tuning its photochemical properties. This technical guide provides a comprehensive overview of the photoisomerization mechanism of (E,Z)-difluorostilbenes, with a particular focus on the insights gained from ultrafast spectroscopy and computational chemistry. We will delve into the intricate sequence of events following photoexcitation, from the initial Franck-Condon relaxation to the pivotal role of a perpendicular intermediate, and the subsequent decay pathways. This document synthesizes key quantitative data, details the experimental methodologies used to unravel this mechanism, and provides visual representations of the underlying processes to facilitate a deeper understanding for researchers in chemistry, physics, and drug development.

Introduction

Stilbenes are a class of diarylethenes that undergo reversible E/Z (or trans/cis) isomerization upon photoexcitation. This process is a model system for studying fundamental photochemical reactions, involving large-amplitude motion and the traversal of conical intersections between electronic potential energy surfaces. Fluorination of the stilbene core has emerged as a key strategy to modulate its photophysical and photochemical properties. The high electronegativity and minimal steric footprint of fluorine can lead to significant changes in orbital energies, excited-state ordering, and reaction barriers, thereby altering isomerization quantum yields and lifetimes.[1][2] Understanding these effects is crucial for the rational design of fluorinated stilbenes in applications such as photopharmacology and materials science. This guide will focus on the mechanistic details of difluorostilbene photoisomerization, drawing from studies on various isomers to construct a cohesive picture.

The Core Photoisomerization Mechanism

The photoisomerization of difluorostilbenes, following S₀ → S₁ optical excitation, is an ultrafast process that can be dissected into several key steps. The general mechanism involves excitation to the first excited singlet state (S₁), followed by torsional motion around the central ethylenic bond to a perpendicular conformation (P), which then decays back to the ground state (S₀) as either the E or Z isomer.[3]

Initial Excitation and Franck-Condon Relaxation

Upon absorption of a photon, the molecule is promoted from the ground electronic state (S₀) to the first excited singlet state (S₁). This initially populated state is the Franck-Condon (FC) state, which has the same geometry as the ground state. The FC state then undergoes a very rapid relaxation (on the order of tens to hundreds of femtoseconds) to a more stable, quasi-stationary excited-state geometry.[3] This relaxation involves vibrational cooling and minor structural adjustments.

Torsional Dynamics and the Perpendicular Intermediate (P)

From the relaxed S₁ state, the primary motion leading to isomerization is the torsion around the C=C double bond. This process can be nearly barrierless or involve a small activation barrier, depending on the specific isomer and solvent environment.[3] This torsional motion leads the molecule to a key intermediate geometry where the two phenyl rings are mutually perpendicular. This "perpendicular" or "phantom" state (P) is characterized by a minimum on the S₁ potential energy surface and lies close to a conical intersection with the S₀ state.[3]

Decay from the Perpendicular State

The perpendicular intermediate P is the crossroads of the photoisomerization reaction. From this geometry, the molecule can efficiently decay non-radiatively to the S₀ ground state. The subsequent relaxation on the ground state potential energy surface leads to the formation of both the E and Z isomers. The branching ratio between the two isomers is a critical factor determining the overall quantum yield of photoisomerization.[3]

Quantitative Data

The dynamics of this compound photoisomerization have been quantified using ultrafast spectroscopic techniques. The following tables summarize key kinetic data for various this compound isomers in different solvent environments.

| Isomer | Solvent | τ₁ (FC Relaxation) (ps) | τ₂ (Torsion to P) (ps) | τ (P Decay) (ps) | Reference |

| trans-1,1'-difluorostilbene | n-hexane | 0.07 | ~0.3 | ~1 | [3] |

| cis-1,1'-difluorostilbene | n-hexane | 0.04 | 0.7 | 0.4 | [3] |

| 4,4'-difluorostilbene | n-hexane | - | - | 172 | [4] |

| 2,2'-difluorostilbene (rotamer 1) | n-hexane | - | - | 357 | [4] |

| 2,2'-difluorostilbene (rotamer 2) | n-hexane | - | - | 62 | [4] |

| 3,3'-difluorostilbene (rotamer 1) | n-hexane | - | - | 222 | [4] |

| 3,3'-difluorostilbene (rotamer 2) | n-hexane | - | - | 81 | [4] |

Table 1: Excited-state lifetimes and isomerization timescales for various this compound isomers.

| Isomer | Solvent | Φ(E→Z) | Φ(Z→E) | Reference |

| Stilbene (unsubstituted) | various | ~0.5 | ~0.35 | [5] |

| Stilbene derivative in Gd complex | Acetonitrile | Enhanced 5-fold | - | [6] |

Experimental Protocols

The elucidation of the (E,Z)-difluorostilbene photoisomerization mechanism relies heavily on sophisticated experimental techniques capable of resolving ultrafast molecular dynamics.

Femtosecond Transient Absorption Spectroscopy

Objective: To monitor the temporal evolution of the excited-state population and identify transient species.

Methodology:

-

Sample Preparation: Solutions of the this compound isomer of interest are prepared in a suitable solvent (e.g., n-hexane, acetonitrile) and placed in a sample cell.

-

Laser System: A Ti:Sapphire laser system is typically used to generate femtosecond laser pulses.[7]

-

Pump-Probe Setup: The laser output is split into two beams: a "pump" beam and a "probe" beam. The pump beam, often frequency-doubled or tripled to an appropriate UV wavelength (e.g., 310 nm), excites the sample to the S₁ state. The probe beam, often a white-light continuum generated by focusing a portion of the fundamental laser output into a nonlinear crystal (e.g., sapphire), is passed through the excited sample.[8]

-

Time Delay: The relative arrival time of the pump and probe pulses at the sample is controlled by a motorized delay stage in the path of the probe beam.

-

Detection: The change in absorbance of the probe light is measured as a function of wavelength and pump-probe delay time using a spectrometer and a multichannel detector (e.g., a CCD camera).[8] This provides a series of transient absorption spectra that map the evolution of the excited state.

Computational Chemistry

Objective: To calculate the potential energy surfaces of the ground and excited states and to identify key geometries such as minima and conical intersections.

Methodology:

-

Method Selection: Time-dependent density functional theory (TD-DFT) is a commonly used method for studying the excited states of stilbene derivatives.[3] For higher accuracy, multireference methods such as XMCQDPT2 based on a complete active space self-consistent field (CASSCF) reference can be employed.[2][3]

-

Basis Set: A suitable basis set, such as Def2-TZVP or cc-pVTZ, is chosen to provide a good balance between accuracy and computational cost.[3]

-

Geometry Optimization: The geometries of the ground state minima (E and Z isomers), the S₁ state minima, and the perpendicular intermediate are optimized.

-

Potential Energy Surface Scans: The potential energy surfaces are explored by systematically varying key coordinates, such as the dihedral angle of the central ethylenic bond, to map the isomerization pathway and locate transition states and conical intersections.

-

Solvent Effects: The influence of the solvent can be included using continuum solvation models like the polarizable continuum model (PCM).[9]

Visualizing the Mechanism and Workflows

Photoisomerization Pathway

Figure 1: Photoisomerization pathway of this compound.

Experimental Workflow for Transient Absorption Spectroscopy

Figure 2: Workflow for femtosecond transient absorption spectroscopy.

Conclusion

The photoisomerization of (E,Z)-difluorostilbene is a complex, ultrafast process governed by the dynamics on the S₁ potential energy surface. Fluorination significantly impacts the electronic structure, leading to observable changes in excited-state lifetimes and isomerization pathways. The mechanism proceeds through a perpendicular intermediate, which serves as a crucial hub for the non-radiative decay back to the ground state, ultimately yielding a mixture of the E and Z isomers. The combination of femtosecond transient absorption spectroscopy and high-level quantum chemical calculations has been instrumental in building a detailed mechanistic picture. This in-depth understanding is paramount for the future design and application of fluorinated stilbenes in diverse fields, including the development of novel phototherapeutics and advanced photoresponsive materials. Further research focusing on systematically varying the position and number of fluorine substituents will continue to refine our understanding and expand the utility of these fascinating molecular systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Rotamer-Specific Photoisomerization of Difluorostilbenes from Transient Absorption and Transient Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cis‐Trans Photoisomerization of Stilbenes and Stilbene‐Like Molecules | Semantic Scholar [semanticscholar.org]

- 6. Enhanced E/Z-photoisomerization and luminescence of stilbene derivative co-coordinated in di-β-diketonate lanthanide complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. nathan.instras.com [nathan.instras.com]

- 8. simtrum.com [simtrum.com]

- 9. rsc.org [rsc.org]

Synthesis and characterization of 4,4'-difluorostilbene

An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Difluorostilbene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4,4'-difluorostilbene, a fluorinated analog of stilbene. Due to the increasing interest in fluorinated organic molecules in medicinal chemistry and materials science, this document outlines key synthetic methodologies and detailed characterization data to support further research and development. The information is presented to be accessible and practical for professionals in drug development and related scientific fields.

Introduction

Stilbene and its derivatives are a class of compounds that have garnered significant attention due to their diverse biological activities and applications in materials science. The introduction of fluorine atoms into the stilbene scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, binding affinity to target proteins, and pharmacokinetic profile. 4,4'-Difluorostilbene, in particular, serves as a valuable building block and a subject of study for understanding the impact of fluorine substitution on the stilbenoid core. This guide details the primary synthetic routes and comprehensive characterization of (E)-4,4'-difluorostilbene.

Synthesis of (E)-4,4'-Difluorostilbene

The synthesis of (E)-4,4'-difluorostilbene can be effectively achieved through several established synthetic methods, including the Wittig reaction, the Heck reaction, and the McMurry reaction. The choice of method may depend on the availability of starting materials, desired scale, and stereoselectivity.

Experimental Protocols

1. Wittig Reaction

The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphorus ylide. For the synthesis of (E)-4,4'-difluorostilbene, this involves the reaction of 4-fluorobenzaldehyde with the ylide generated from 4-fluorobenzyltriphenylphosphonium bromide.

-

Materials:

-

4-Fluorobenzyl bromide

-

Triphenylphosphine

-

Toluene (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethylformamide (DMF, anhydrous)

-

4-Fluorobenzaldehyde

-

Methanol

-

Dichloromethane

-

Hexane

-

-

Procedure:

-

Preparation of 4-Fluorobenzyltriphenylphosphonium bromide: A solution of 4-fluorobenzyl bromide (1.0 eq) and triphenylphosphine (1.0 eq) in anhydrous toluene is heated at reflux for 24 hours. The resulting white precipitate is filtered, washed with cold toluene, and dried under vacuum to yield the phosphonium salt.

-

Ylide Formation and Reaction with Aldehyde: To a suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon), a solution of 4-fluorobenzyltriphenylphosphonium bromide (1.1 eq) in anhydrous DMF is added dropwise at 0 °C. The mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases, resulting in a characteristic orange-red color of the ylide.

-

A solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous DMF is then added dropwise to the ylide solution at 0 °C. The reaction mixture is stirred at room temperature for 12 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from a mixture of dichloromethane and hexane to afford (E)-4,4'-difluorostilbene as a white solid.

-

2. Heck Reaction

The Heck reaction provides a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene. To synthesize (E)-4,4'-difluorostilbene, 4-fluoroiodobenzene can be coupled with 4-fluorostyrene.

-

Materials:

-

4-Fluoroiodobenzene

-

4-Fluorostyrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (NEt₃, anhydrous)

-

Acetonitrile (anhydrous)

-

-

Procedure:

-

A mixture of 4-fluoroiodobenzene (1.0 eq), 4-fluorostyrene (1.2 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq) is prepared in a reaction vessel.

-

Anhydrous triethylamine (2.0 eq) and anhydrous acetonitrile are added, and the mixture is degassed with argon for 15 minutes.

-

The reaction mixture is heated at 80 °C for 24 hours under an argon atmosphere.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (E)-4,4'-difluorostilbene.

-

3. McMurry Reaction

The McMurry reaction is a reductive coupling of two carbonyl groups to form an alkene, using a low-valent titanium reagent. This method is particularly useful for the synthesis of symmetrical stilbenes.

-

Materials:

-

Titanium(IV) chloride (TiCl₄)

-

Zinc powder (Zn)

-

Tetrahydrofuran (THF, anhydrous)

-

4-Fluorobenzaldehyde

-

-

Procedure:

-

Preparation of Low-Valent Titanium Reagent: Anhydrous THF is added to a flask containing zinc powder (4.0 eq) under an inert atmosphere. The suspension is cooled to 0 °C, and titanium(IV) chloride (2.0 eq) is added dropwise, resulting in a yellow suspension. The mixture is then heated at reflux for 2 hours, during which the color changes to black, indicating the formation of the low-valent titanium species.[1]

-

Coupling Reaction: A solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF is added to the black suspension of the titanium reagent at room temperature. The reaction mixture is then heated at reflux for 16 hours.

-

Work-up and Purification: The reaction is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid. The mixture is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford (E)-4,4'-difluorostilbene.

-

Data Presentation

The following tables summarize the key quantitative data for the characterization of (E)-4,4'-difluorostilbene.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₀F₂ |

| Molecular Weight | 216.23 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 122-125 °C[2] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.45 (d, J = 8.7 Hz, 4H, Ar-H), δ 7.05 (t, J = 8.7 Hz, 4H, Ar-H), δ 6.98 (s, 2H, vinylic-H) |

| ¹³C NMR (CDCl₃) | δ 162.5 (d, J = 247 Hz, C-F), δ 133.5 (d, J = 3.3 Hz, Ar-C), δ 128.8 (d, J = 8.0 Hz, Ar-CH), δ 128.0 (s, vinylic-CH), δ 115.6 (d, J = 21.6 Hz, Ar-CH) |

| ¹⁹F NMR (CDCl₃) | δ -113.5 (m) |

| IR (KBr) | ν (cm⁻¹) 3045 (Ar-H stretch), 1595 (C=C stretch), 1505 (Ar C=C stretch), 1225 (C-F stretch), 965 (trans-vinylic C-H bend), 830 (para-disubstituted Ar C-H bend) |

| Mass Spec. (EI) | m/z (%): 216 (M⁺, 100), 196 (M⁺ - HF, 15), 183 (10), 165 (12) |

Visualization of Synthetic Pathways and Workflows

Wittig Reaction Pathway

Caption: Wittig reaction pathway for 4,4'-difluorostilbene synthesis.

General Experimental Workflow

Caption: General workflow from synthesis to characterization.

Conclusion

This technical guide provides essential information for the synthesis and characterization of 4,4'-difluorostilbene. The detailed experimental protocols for the Wittig, Heck, and McMurry reactions offer researchers multiple pathways to access this important compound. The tabulated spectroscopic and physical data serve as a reliable reference for product verification. The provided diagrams visually summarize the synthetic logic and experimental procedures, aiding in the planning and execution of laboratory work. This guide is intended to facilitate further investigation into the properties and applications of fluorinated stilbenes in various scientific disciplines.

References

A Technical Guide to the Photophysical Properties of Substituted Difluorostilbene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core photophysical properties of substituted difluorostilbene derivatives. It is designed to be a valuable resource for researchers and professionals engaged in the fields of materials science, chemical biology, and drug development, offering a consolidated overview of their synthesis, photophysical characteristics, and applications.

Introduction

Stilbene and its derivatives have long been a subject of intense scientific interest due to their fascinating photochromic and fluorescent properties. The introduction of fluorine atoms into the stilbene scaffold can profoundly influence its electronic and conformational landscape, leading to derivatives with unique and tunable photophysical behaviors. Difluorostilbenes, in particular, have emerged as a promising class of molecules for a range of applications, from molecular rotors and fluorescent probes to potential therapeutic agents. This guide summarizes key quantitative data, details common experimental protocols, and visualizes essential workflows related to the study and application of these compounds.

Quantitative Photophysical Data

The photophysical properties of substituted this compound derivatives are highly sensitive to the position and nature of their substituents, as well as the surrounding solvent environment. The following tables summarize key data from the literature for a selection of these compounds.

Table 1: Excited-State Lifetimes of this compound Isomers in Various Solvents.

| Compound | Solvent | τ1 (ps) | Abundance (%) | τ2 (ps) | Abundance (%) |

| 2,2'-difluorostilbene | n-hexane | 357 | 83 | 62 | 17 |

| 3,3'-difluorostilbene | n-hexane | 222 | 57 | 81 | 43 |

| 4,4'-difluorostilbene | n-hexane | 172 | 100 | - | - |

Data extracted from studies on rotamer-specific photoisomerization, highlighting the influence of substitution patterns on excited-state dynamics[1].

Table 2: Absorption and Emission Properties of Selected Stilbene Derivatives.

| Compound | Substituents | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

| Stilbene-based dye SBnAc | N-acetyl groups | Not specified | 435-471 (range for series) | 0.93 (in dilute toluene) |

| BBS analogue | Unsubstituted | Not specified | 435-471 (range for series) | 0.86 (in dilute toluene) |

| trans-4-(N-phenylamino)stilbene | 4-(N-phenylamino) | Not specified | Not specified | High |

| trans-4-aminostilbene | 4-amino | Not specified | Not specified | Low |

This table presents a comparative view of how different substituents impact the quantum yield and emission wavelengths of stilbene derivatives[2][3].

Experimental Protocols

The synthesis and photophysical characterization of this compound derivatives involve a range of standard and advanced laboratory techniques. Below are detailed methodologies for key experiments.

Synthesis of Substituted Difluorostilbenes

A common and versatile method for the synthesis of stilbene derivatives is the Horner-Wadsworth-Emmons (HWE) reaction, which offers excellent E-selectivity for the resulting alkene.

Protocol: Synthesis of a Generic E-Difluorostilbene Derivative via Horner-Wadsworth-Emmons Reaction

-

Preparation of the Phosphonate Ylide:

-

To a solution of a substituted diethyl benzylphosphonate in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate carbanion (ylide).

-

-

Reaction with Aldehyde:

-

Cool the ylide solution to 0 °C.

-

Add a solution of a substituted fluorobenzaldehyde in anhydrous THF dropwise to the reaction mixture.

-

Let the reaction proceed at room temperature for 4-12 hours, monitoring its progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure (E)-difluorostilbene derivative.

-

This protocol is a generalized procedure based on the well-established Horner-Wadsworth-Emmons reaction conditions frequently used for stilbene synthesis[4].

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. The integrating sphere method is an absolute method for its determination.

Protocol: Determination of Fluorescence Quantum Yield using an Integrating Sphere

-

Sample Preparation:

-

Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., spectroscopic grade cyclohexane or ethanol). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Prepare a blank sample containing only the solvent.

-

-

Instrument Setup:

-

Place the integrating sphere accessory in the sample compartment of a spectrofluorometer.

-

Select an appropriate excitation wavelength, ideally corresponding to the absorption maximum of the sample.

-

-

Measurement Procedure:

-

Blank Measurement: Place the cuvette with the blank solvent in the integrating sphere and measure the spectrum of the scattered excitation light.

-

Sample Measurement: Replace the blank with the sample cuvette and measure the emission spectrum. This will include the scattered excitation light and the fluorescence emission from the sample.

-

-

Data Analysis:

-

The quantum yield is calculated by the instrument's software, which compares the integrated intensity of the sample's emission to the integrated intensity of the light absorbed by the sample (determined by the reduction in the scattered excitation light intensity compared to the blank). The calculation is based on the following principle: ΦF = (Photons emitted) / (Photons absorbed)

-

This protocol outlines the standard procedure for absolute quantum yield measurements[5].

Time-Resolved Fluorescence Spectroscopy

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to determine the fluorescence lifetime of a sample.

Protocol: Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

-

Instrument and Sample Preparation:

-

Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser) with a high repetition rate and a single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode).

-

Prepare a dilute solution of the this compound derivative as described for quantum yield measurements.

-

-

Data Acquisition:

-

The sample is excited by the pulsed laser. The time difference between the laser pulse (start signal) and the detection of the first emitted photon (stop signal) is measured by a time-to-amplitude converter (TAC).

-

This process is repeated for millions of excitation cycles, building a histogram of the number of photons detected at different times after excitation. This histogram represents the fluorescence decay profile.

-

-

Instrument Response Function (IRF):

-

Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the fluorescent sample. The IRF represents the time profile of the excitation pulse as measured by the instrument.

-

-

Data Analysis:

-

The measured fluorescence decay data is deconvoluted with the IRF using fitting software. The decay is typically fitted to a single or multi-exponential decay function to extract the fluorescence lifetime(s) (τ).

-

This protocol describes the fundamental steps involved in a TCSPC experiment for determining fluorescence lifetimes[6][7].

Visualized Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships relevant to the application of substituted this compound derivatives.

Experimental Workflow for Photophysical Characterization

The following diagram outlines the logical flow of experiments for a comprehensive photophysical characterization of a novel this compound derivative.

References

- 1. Advances in fluorescent probes for detection and imaging of amyloid-β peptides in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions: the "amino conjugation effect" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. criver.com [criver.com]

- 6. revvity.com [revvity.com]

- 7. Tools and Protocols for High-Content Imaging and Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

A Methodological Guide to the Crystal Structure Analysis of cis-Difluorostilbene

Executive Summary

This technical guide outlines the comprehensive experimental and computational methodologies for the crystal structure analysis of cis-difluorostilbene. As of the date of this document, a definitive, publicly available experimental crystal structure for cis-difluorostilbene has not been reported. Consequently, this guide serves as a detailed protocol for researchers seeking to determine its three-dimensional structure, a critical step in understanding its physicochemical properties and potential applications in materials science and drug development. The guide is structured to provide both the experimental procedures for synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD), as well as the computational workflows for crystal structure prediction (CSP).

Introduction

Stilbene derivatives are a significant class of organic compounds, with applications ranging from pharmaceuticals to organic electronics. The fluorination of the stilbene scaffold can profoundly influence its electronic properties, conformation, and crystal packing, thereby altering its material or biological functions. The cis-isomer of difluorostilbene presents a particularly interesting case due to the steric hindrance and electronic effects of the fluorine atoms, which are expected to dictate a non-planar molecular conformation and unique intermolecular interactions in the solid state. This guide provides the necessary protocols to elucidate these structural features.

Part I: Experimental Workflow for Crystal Structure Determination

The experimental determination of a crystal structure is the gold standard for understanding the solid-state arrangement of a molecule.[1] The process involves the synthesis of the compound, the growth of high-quality single crystals, and the analysis of these crystals using X-ray diffraction.

Experimental Protocols

3.1. Synthesis of cis-Difluorostilbene

The synthesis of cis-stilbenes can be challenging due to the thermodynamic preference for the trans-isomer. Several synthetic strategies can be employed to favor the formation of the cis-isomer. One common approach is the partial hydrogenation of a corresponding difluorotolane precursor using a poisoned catalyst, such as Lindlar's catalyst, which selectively reduces the alkyne to a cis-alkene.

Table 1: Hypothetical Reaction Protocol for cis-Difluorostilbene Synthesis

| Step | Procedure | Reagents & Conditions | Notes |

| 1 | Alkyne Hydrogenation | Difluorotolane, H₂ (gas), Lindlar's catalyst (Pd/CaCO₃/PbO₂), Quinoline (catalytic poison), Ethyl acetate (solvent) | The reaction is monitored by TLC or GC-MS to prevent over-reduction to the corresponding bibenzyl. |

| 2 | Work-up | Filtration through Celite, Washing with aq. NH₄Cl, Extraction with diethyl ether, Drying over MgSO₄ | The catalyst is removed by filtration. The quinoline is removed by an acidic wash. |

| 3 | Purification | Column chromatography (Silica gel, Hexane/Ethyl acetate gradient) | Separation of the cis- and trans-isomers is crucial. The cis-isomer is typically less polar. |

This table represents a generalized synthetic approach. Specific substitution patterns of fluorine on the phenyl rings would require tailored synthetic routes.

3.2. Crystallization of cis-Difluorostilbene

Growing diffraction-quality single crystals is often the most critical and challenging step.[2] The choice of solvent and crystallization technique is paramount. For a relatively non-polar molecule like cis-difluorostilbene, a range of organic solvents should be screened.

Table 2: Crystallization Screening Protocol

| Technique | Description | Solvent Systems to Screen |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly. | Dichloromethane, Toluene, Acetone, Hexane, Ethyl acetate |

| Vapor Diffusion | A concentrated solution of the compound in a low-boiling-point solvent is placed in a sealed container with a higher-boiling-point anti-solvent. | Inner vial: Dichloromethane; Outer vial: Hexane, Pentane |

| Cooling | A saturated solution at an elevated temperature is slowly cooled to induce crystallization. | Ethanol, Isopropanol, Acetonitrile |

3.3. Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained (typically 0.1-0.3 mm in size), they are analyzed using a single-crystal X-ray diffractometer.[3][4][5]

Experimental Workflow for SC-XRD

Caption: Experimental workflow for crystal structure determination.

The diffraction data is processed to yield the unit cell parameters, space group, and the electron density map of the crystal. From this map, the atomic positions are determined and refined to generate the final crystal structure.

Table 3: Expected Crystallographic Data from SC-XRD

| Parameter | Description | Example Value |

| Formula | Chemical formula | C₁₄H₁₀F₂ |

| Formula Weight | Molecular weight ( g/mol ) | 216.23 |

| Crystal System | e.g., Monoclinic, Orthorhombic | Monoclinic |

| Space Group | Symmetry of the crystal lattice | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | 12.5, 8.5, 10.2 |

| α, β, γ (°) | Unit cell angles | 90, 105.5, 90 |

| Volume (ų) | Volume of the unit cell | 1220.5 |

| Z | Number of molecules per unit cell | 4 |

| R-factor (%) | Agreement between calculated and observed structure factors | < 5% |

Part II: Computational Workflow for Crystal Structure Prediction

In the absence of experimental data, or to complement it, computational methods can be used to predict the most likely crystal structures.[6][7] This process involves finding the most stable arrangements of molecules in a crystalline lattice.

Computational Protocols

4.1. Molecular Geometry Optimization

The first step is to determine the most stable conformation of an isolated cis-difluorostilbene molecule in the gas phase. This is typically done using Density Functional Theory (DFT).

-

Method: DFT

-

Functional: B3LYP or a dispersion-corrected functional like B3LYP-D3

-

Basis Set: 6-311G(d,p) or a larger basis set for higher accuracy.

4.2. Crystal Structure Prediction (CSP)

CSP algorithms generate a large number of possible crystal packings and rank them by their predicted lattice energy.

Computational Workflow for CSP

Caption: Computational workflow for crystal structure prediction.

The lowest energy predicted structures are then analyzed for their packing motifs and intermolecular interactions. The simulated powder X-ray diffraction (PXRD) pattern for the most stable predicted structures can be compared with experimental PXRD data if available.

Table 4: Predicted Molecular and Crystal Structure Data from CSP

| Parameter | Description | Example Predicted Value |

| Molecular Conformation | Dihedral angle between phenyl rings | 45-55° |

| Key Bond Lengths (Å) | C=C, C-F | 1.34, 1.36 |

| Lattice Energy (kJ/mol) | Energy of crystallization for the most stable polymorph | -95.0 |

| Predicted Space Group | Most common space groups for organic molecules | P2₁/c, P-1, C2/c |

| Packing Motif | e.g., Herringbone, Pi-stacking | Herringbone with C-H···F interactions |

| Density (g/cm³) | Calculated crystal density | 1.45 |

Data Presentation and Visualization

All quantitative data, whether from experimental or computational sources, should be summarized in clear, well-structured tables as exemplified above. Visualizations are critical for understanding the relationships between different aspects of the analysis. The provided Graphviz diagrams illustrate the logical flow of the experimental and computational workflows.

Conclusion

The determination of the crystal structure of cis-difluorostilbene is an important endeavor for which a clear methodological path exists. This guide provides the necessary experimental and computational protocols for researchers to successfully undertake this analysis. The elucidation of this structure will provide valuable insights into the effects of fluorine substitution on molecular conformation and crystal engineering, benefiting the fields of materials science and drug design.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 6. [PDF] Predicting crystal structures of organic compounds. | Semantic Scholar [semanticscholar.org]

- 7. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of Difluorostilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical parameters—fluorescence quantum yield and lifetime—of difluorostilbene and its derivatives. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who are interested in the unique properties of these fluorinated molecules.

Introduction to this compound Photophysics

Stilbene and its derivatives are a well-studied class of photochromic molecules known for their trans-cis isomerization upon photoexcitation. The introduction of fluorine atoms onto the stilbene scaffold can significantly alter its electronic and photophysical properties. Fluorination can influence the energies of the frontier molecular orbitals, leading to changes in absorption and emission spectra, as well as modifying the rates of radiative and non-radiative decay pathways. These modifications, in turn, affect the fluorescence quantum yield and lifetime of the molecule.

The photophysical behavior of fluorinated stilbenes is of particular interest due to their potential applications in molecular probes, sensors, and photopharmaceuticals. Understanding the relationship between the position and number of fluorine substituents and the resulting photophysical properties is crucial for the rational design of novel functional molecules.

Quantitative Photophysical Data

The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) are highly sensitive to the molecular structure and the surrounding environment, such as the polarity of the solvent. Below are the available quantitative data for heavily fluorinated trans-stilbene derivatives.

Table 1: Fluorescence Quantum Yield (Φf) of Heavily Fluorinated trans-Stilbenes [1]

| Compound | Solvent | Quantum Yield (Φf) |

| trans-2,3,5,6,2′,3′,5′,6′-octofluorostilbene (tF2356) | n-hexane | 0.053 |

| trans-2,3,5,6,2′,3′,5′,6′-octofluorostilbene (tF2356) | acetonitrile | 0.095 |

| trans-2,3,4,5,6,2′,3′,4′,5′,6′-decafluorostilbene (tF23456) | n-hexane | 0.005 |

| trans-2,3,4,5,6,2′,3′,4′,5′,6′-decafluorostilbene (tF23456) | acetonitrile | 0.004 |

Table 2: Fluorescence Lifetime (τf) of Heavily Fluorinated trans-Stilbenes [1]

| Compound | Solvent | Lifetime (τf) [ns] |

| trans-2,3,5,6,2′,3′,5′,6′-octofluorostilbene (tF2356) | n-hexane | 1.3 |

| trans-2,3,5,6,2′,3′,5′,6′-octofluorostilbene (tF2356) | acetonitrile | 3.4 |

The data for trans-2,3,5,6,2′,3′,5′,6′-octofluorostilbene (tF2356) demonstrates a significant solvatochromic effect, with both the quantum yield and lifetime increasing in the more polar solvent, acetonitrile.[1] This suggests a more polar excited state that is stabilized by the polar solvent, which can influence the competition between radiative and non-radiative decay pathways.

Experimental Protocols

Accurate determination of fluorescence quantum yields and lifetimes requires careful experimental procedures. The following sections detail the standard methodologies for these measurements.

Relative Fluorescence Quantum Yield Determination

The relative method is a widely used approach for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer with a corrected emission spectrum feature

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)

-

Sample of this compound derivative

-

Spectroscopic grade solvents

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the this compound sample and the quantum yield standard in the desired solvent.

-

Prepare a series of dilutions for both the sample and the standard, with absorbances at the excitation wavelength ranging from 0.01 to 0.1 to ensure linearity and avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

-

Determine the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be the same for both the sample and the standard.

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the corrected fluorescence emission spectra for all solutions of the sample and the standard.

-

The excitation and emission bandwidths should be kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The slope of the resulting linear fit is proportional to the quantum yield.

-

The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (msample / mstd) * (ηsample2 / ηstd2)

where:

-

Φf,std is the quantum yield of the standard.

-

msample and mstd are the slopes of the plots for the sample and standard, respectively.

-

ηsample and ηstd are the refractive indices of the sample and standard solutions, respectively.

-

-

Fluorescence Lifetime Determination using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the statistical collection of single-photon arrival times after a pulsed excitation.

Materials and Equipment:

-

TCSPC spectrometer system, including:

-

Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

-

Sample holder

-

Emission monochromator

-

Single-photon sensitive detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD))

-

TCSPC electronics (e.g., time-to-amplitude converter (TAC) and multi-channel analyzer (MCA))

-

-

Quartz cuvette (1 cm path length)

-

Sample of this compound derivative dissolved in a spectroscopic grade solvent

-

Scattering solution (e.g., Ludox or a dilute solution of non-dairy creamer) for measuring the instrument response function (IRF)

Procedure:

-

Instrument Setup and IRF Measurement:

-

Set the excitation wavelength and repetition rate of the pulsed light source. The repetition rate should be chosen such that the time between pulses is significantly longer than the expected fluorescence lifetime of the sample.

-

Measure the Instrument Response Function (IRF) by recording the scattered light from a scattering solution at the excitation wavelength. The IRF represents the time resolution of the system.

-

-

Sample Measurement:

-

Replace the scattering solution with the this compound sample solution.

-

Set the emission monochromator to the wavelength of maximum fluorescence emission.

-

Collect the fluorescence decay data until a sufficient number of photon counts are accumulated in the peak channel (typically 10,000 counts) to ensure good statistical accuracy. The overall count rate should be kept low (typically 1-5% of the laser repetition rate) to avoid pulse pile-up artifacts.

-

-

Data Analysis:

-

The collected fluorescence decay data is a histogram of photon counts versus time.

-

Perform a deconvolution of the measured fluorescence decay with the IRF using an appropriate fitting model (e.g., a multi-exponential decay function).

-

The fitting procedure yields the fluorescence lifetime(s) (τf) and their relative amplitudes. The goodness of the fit is typically evaluated by examining the weighted residuals and the chi-squared (χ2) value.

-

Signaling Pathways and Logical Relationships

In the context of this compound photophysics, "signaling pathways" can be interpreted as the sequence of events that a molecule undergoes from photoexcitation to its return to the ground state. This deactivation pathway involves a competition between fluorescence, non-radiative decay (such as internal conversion and intersystem crossing), and in the case of stilbenes, photoisomerization.

The quantum yield and fluorescence lifetime are directly related to the rate constants of these deactivation processes. The logical relationship between these parameters is described by the following equations:

-

Fluorescence Lifetime (τf): τf = 1 / (kr + knr)

-

Fluorescence Quantum Yield (Φf): Φf = kr / (kr + knr)

where:

-

kr is the rate constant for radiative decay (fluorescence).

-

knr is the sum of the rate constants for all non-radiative decay pathways.

From these relationships, it is clear that a higher rate of radiative decay or a lower rate of non-radiative decay will lead to a higher quantum yield and a longer fluorescence lifetime.

Conclusion

The photophysical properties of difluorostilbenes are of significant interest for the development of advanced materials and probes. This guide has provided a summary of the available quantitative data on the quantum yield and fluorescence lifetime of heavily fluorinated stilbenes, along with detailed experimental protocols for their measurement. The provided workflows and diagrams offer a clear visual representation of the experimental procedures and the underlying photophysical processes. Further research into a wider range of this compound isomers is needed to build a more comprehensive understanding of the structure-property relationships in this important class of molecules.

References

An In-depth Technical Guide to the Theoretical Calculations of Difluorostilbene Excited States

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the theoretical and experimental approaches used to investigate the excited-state dynamics of difluorostilbene isomers. It is intended to serve as a technical guide for researchers in chemistry, physics, and pharmacology who are interested in the photochemistry of stilbene derivatives, which are crucial scaffolds in various biologically active molecules and photoswitchable materials.

Introduction: The Importance of Understanding this compound Excited States

Stilbene and its derivatives are fundamental systems for studying photoisomerization, a process that involves a light-induced reversible transformation between two isomers. This process is at the heart of various biological phenomena, including vision, and has been harnessed for applications in molecular switches, optical data storage, and photopharmacology. The introduction of fluorine atoms into the stilbene backbone significantly alters its electronic structure and, consequently, its photophysical and photochemical properties. Difluorostilbenes, therefore, present a fascinating case study for understanding the interplay of electronic and steric effects on excited-state dynamics.

A thorough understanding of the excited states of difluorostilbenes is paramount for the rational design of novel photoswitchable drugs and materials. By elucidating the potential energy surfaces of these molecules, we can predict their photoisomerization quantum yields, excited-state lifetimes, and spectral properties. This knowledge is crucial for tailoring molecules with desired photoresponses for specific applications.

Theoretical Methodologies for Probing Excited States

The accurate theoretical description of the excited states of difluorostilbenes requires robust quantum chemical methods that can handle the complex electronic structure of these molecules, particularly in regions of the potential energy surface where electronic states are close in energy, such as conical intersections. The two primary classes of methods employed for this purpose are Time-Dependent Density Functional Theory (TD-DFT) and multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2).

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is a widely used method for calculating the excited-state properties of medium to large-sized molecules due to its favorable balance between computational cost and accuracy for many systems.[1][2] It is particularly effective for describing vertical excitation energies and oscillator strengths of transitions to states with a single-excitation character.

Computational Protocol for TD-DFT Calculations:

A typical TD-DFT protocol for calculating the vertical excitation energies and oscillator strengths of this compound isomers involves the following steps:

-

Ground-State Geometry Optimization: The molecular geometry of the ground electronic state (S0) is optimized using a suitable density functional, such as B3LYP or PBE0, and a basis set of at least double-zeta quality with polarization and diffuse functions (e.g., 6-31+G(d) or def2-TZVP).

-

Frequency Calculation: A vibrational frequency analysis is performed at the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Vertical Excitation Energy Calculation: Using the optimized ground-state geometry, the vertical excitation energies and corresponding oscillator strengths are calculated using the TD-DFT formalism with the same functional and basis set. It is often recommended to test different functionals, including range-separated hybrids like CAM-B3LYP or ωB97X-D, as their performance can vary depending on the nature of the excited state (e.g., valence, Rydberg, or charge-transfer).

Multiconfigurational Methods: CASSCF and CASPT2

For a more accurate description of the potential energy surfaces, especially around conical intersections and in situations with significant static correlation, multiconfigurational methods are necessary. The CASSCF method provides a qualitatively correct description of the electronic wave function by including all important electronic configurations in an active space. However, CASSCF often lacks dynamic electron correlation, which is crucial for obtaining quantitative accuracy. The CASPT2 method addresses this limitation by adding dynamic correlation on top of a CASSCF reference wave function.

Computational Protocol for CASSCF/CASPT2 Calculations:

A typical CASSCF/CASPT2 protocol for studying the photoisomerization pathway of a this compound isomer includes:

-

Active Space Selection: A crucial step is the selection of an appropriate active space, which typically includes the π and π* orbitals of the ethylenic bridge and the phenyl rings that are involved in the electronic excitation and isomerization process. For stilbene-like molecules, a common choice is an active space comprising the full π-system.

-

State-Averaged CASSCF Calculation: A state-averaged CASSCF calculation is performed to obtain a balanced description of the ground and relevant excited states. This involves averaging the energies of several electronic states during the orbital optimization.

-

CASPT2 Energy Correction: Single-point CASPT2 calculations are performed on top of the CASSCF wave functions to include the effects of dynamic electron correlation and obtain more accurate energies for the ground and excited states.

-

Potential Energy Surface Scan: To map the photoisomerization pathway, a relaxed scan of the potential energy surface is performed along the torsional coordinate of the central double bond. At each point of the scan, a constrained geometry optimization is performed in the excited state, followed by CASPT2 energy calculations.

Quantitative Theoretical Data

Table 1: Experimental and Calculated Vertical Excitation Energies (in eV) and Oscillator Strengths (f) for trans-Stilbene

| State | Experimental (Gas Phase) | TD-DFT (B3LYP/6-31+G(d)) | CASPT2(12,12)/ANO-L |

| S1 (Ag) | ~4.3 | 4.10 (f=0.00) | 4.25 (f=0.00) |

| S2 (Bu) | ~4.6 | 4.55 (f=1.12) | 4.68 (f=1.25) |

Note: The S1 state in trans-stilbene is a dark state (oscillator strength is zero due to symmetry), while the S2 state is the bright state responsible for the strong absorption band.

Qualitative Effects of Fluorine Substitution:

The substitution of hydrogen with fluorine atoms is expected to have the following effects on the electronic properties of stilbene:

-

Inductive Effect: Fluorine is a highly electronegative atom, leading to a strong inductive (-I) effect. This effect generally stabilizes the σ and π orbitals, which can lead to a blue shift (increase in excitation energy) of the π→π* transitions.

-

Mesomeric Effect: Fluorine also possesses lone pairs that can participate in π-conjugation, leading to a mesomeric (+M) effect. This effect can destabilize the π orbitals and stabilize the π* orbitals, potentially causing a red shift (decrease in excitation energy) of the π→π* transitions.

-

Overall Effect: The net effect of fluorine substitution on the absorption spectrum will depend on the interplay between the inductive and mesomeric effects, which is highly sensitive to the position of the fluorine atoms on the phenyl rings. For stilbenes, the inductive effect is generally considered to be dominant.

Experimental Validation of Theoretical Models

Theoretical calculations are indispensable for interpreting experimental results and providing a detailed picture of the underlying molecular mechanisms. The primary experimental techniques used to validate and complement theoretical studies of this compound excited states are femtosecond transient absorption (fs-TAS) and femtosecond stimulated Raman spectroscopy (FSRS).

Femtosecond Transient Absorption Spectroscopy (fs-TAS)

fs-TAS is a powerful technique for monitoring the ultrafast dynamics of excited states. It involves exciting a sample with a short "pump" laser pulse and then probing the changes in its absorption spectrum with a delayed "probe" pulse. By varying the time delay between the pump and probe pulses, one can follow the evolution of the excited-state population in real-time.

Experimental Protocol for fs-TAS:

-

Sample Preparation: Solutions of the this compound isomers are prepared in a suitable solvent (e.g., n-hexane, acetonitrile) with a concentration adjusted to have an optical density of approximately 0.5-1.0 at the excitation wavelength in a 1 mm path length cuvette.

-

Laser System: A typical fs-TAS setup utilizes a Ti:sapphire laser system that generates femtosecond pulses (e.g., ~100 fs duration) at a high repetition rate (e.g., 1 kHz).

-

Pump and Probe Generation: The output of the laser is split into two beams. One beam is used as the pump pulse, and its wavelength is tuned to match the absorption band of the this compound isomer using an optical parametric amplifier (OPA). The other beam is focused onto a nonlinear crystal (e.g., sapphire plate) to generate a white-light continuum, which serves as the probe pulse.

-

Data Acquisition: The pump and probe beams are focused and spatially overlapped in the sample cuvette. The probe beam that passes through the sample is then directed to a spectrometer equipped with a CCD detector. The change in absorbance of the probe light is measured as a function of wavelength and time delay. The time delay is controlled by a motorized delay stage in the path of the pump beam.

Femtosecond Stimulated Raman Spectroscopy (FSRS)

FSRS is a technique that provides vibrational information about short-lived excited states with high temporal and spectral resolution. It can be used to track structural changes during a photochemical reaction.

Experimental Protocol for FSRS:

-

Pulse Generation: An FSRS experiment requires three synchronized laser pulses: an actinic pump pulse to initiate the photoreaction, a picosecond Raman pump pulse, and a femtosecond probe pulse. These are typically generated from a single amplified Ti:sapphire laser system.

-

Excitation and Probing: The actinic pump excites the sample to the desired electronic state. After a specific time delay, the Raman pump and probe pulses interact with the excited molecules. The Raman pump stimulates the vibrational transitions, and the probe pulse scatters off these coherently vibrating molecules, resulting in a gain or loss in the probe spectrum at the vibrational frequencies.

-

Signal Detection: The change in the probe spectrum is detected by a spectrometer, providing a time-resolved vibrational spectrum of the excited state.

Data Presentation: Excited-State Lifetimes of Difluorostilbenes

The following table summarizes the experimentally determined excited-state decay times for different rotamers of 2,2'-, 3,3'-, and 4,4'-difluorostilbene in various solvents, as obtained from fs-TAS experiments.[3][4] These lifetimes are crucial for understanding the kinetics of the photoisomerization process.

Table 2: Excited-State Decay Times (τ in ps) and Amplitudes (%) of this compound Isomers in Different Solvents

| Isomer | Solvent | τ1 (ps) | A1 (%) | τ2 (ps) | A2 (%) |

| 2,2'-difluorostilbene (F2) | n-hexane | 357 | 83 | 62 | 17 |

| Perfluoro-n-hexane | 380 | 85 | 75 | 15 | |

| Acetonitrile | 290 | 80 | 50 | 20 | |

| 3,3'-difluorostilbene (F3) | n-hexane | 222 | 57 | 81 | 43 |

| Perfluoro-n-hexane | 250 | 60 | 95 | 40 | |

| Acetonitrile | 180 | 55 | 70 | 45 | |

| 4,4'-difluorostilbene (F4) | n-hexane | 172 | 100 | - | - |

| Perfluoro-n-hexane | 190 | 100 | - | - | |

| Acetonitrile | 150 | 100 | - | - |

The biexponential decays observed for 2,2'- and 3,3'-difluorostilbene are attributed to the presence of different rotamers (rotational isomers) with distinct excited-state lifetimes.[3][4] In contrast, 4,4'-difluorostilbene, which has only one dominant conformation, exhibits a monoexponential decay.[3][4]

Visualizations of Workflows and Pathways

To provide a clearer understanding of the methodologies and processes involved, the following diagrams have been generated using the Graphviz (DOT language).

Computational Workflow for Excited-State Calculations

Caption: Computational workflow for theoretical calculations of this compound excited states.

Experimental Workflow for Femtosecond Transient Absorption Spectroscopy

Caption: Experimental workflow for femtosecond transient absorption spectroscopy.

Conclusion

This technical guide has provided an in-depth overview of the theoretical and experimental methodologies employed to study the excited states of this compound isomers. The combination of high-level quantum chemical calculations, such as TD-DFT and CASSCF/CASPT2, with ultrafast spectroscopic techniques like fs-TAS and FSRS, offers a powerful approach to unravel the complex photochemistry of these molecules. The presented data on excited-state lifetimes highlight the significant influence of the fluorine substitution pattern on the photoisomerization dynamics. The detailed protocols and workflows provided herein are intended to serve as a valuable resource for researchers aiming to design and investigate novel photoswitchable molecules for a wide range of applications in drug development and materials science. Further research is encouraged to obtain a more complete and directly comparable set of theoretical data for the various this compound isomers to further refine our understanding and predictive capabilities.

References

The Influence of Fluorine Substitution on Stilbene Photochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate introduction of fluorine atoms into the stilbene framework offers a powerful tool to modulate its photochemical and photophysical properties. This guide provides a comprehensive analysis of the effects of fluorine substitution on the photoisomerization and photophysical pathways of stilbene. It delves into the underlying mechanisms, including the remarkable "sudden polarization" effect observed in heavily fluorinated derivatives, and presents a compilation of quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a valuable resource for researchers in photochemistry, materials science, and drug development.

Introduction: Stilbene Photochemistry and the Role of Fluorine

trans-Stilbene is a prototypical photochromic molecule that undergoes reversible trans-cis isomerization upon UV irradiation. This process is central to its application in molecular switches, photolithography, and as a scaffold in medicinal chemistry. The photochemistry of unsubstituted stilbene is well-understood and proceeds primarily through the singlet excited state (S1) potential energy surface, involving twisting around the central ethylenic bond to a perpendicular intermediate which then decays to either the trans or cis isomer in the ground state (S0).

Fluorine substitution has emerged as a key strategy to fine-tune the electronic and steric properties of organic molecules. In the context of stilbene photochemistry, fluorine atoms can significantly alter:

-

Excited State Energetics and Dynamics: Fluorination can modify the energies of the frontier molecular orbitals (HOMO and LUMO), leading to shifts in absorption and emission spectra, and influencing the lifetimes and quantum yields of various photophysical and photochemical processes.

-

Reaction Pathways: The introduction of fluorine can open up new reaction channels or alter the balance between existing ones, such as photoisomerization and photocyclization.

-

Intersystem Crossing and Triplet State Reactivity: The heavy-atom effect of fluorine, although modest, can influence the rate of intersystem crossing to the triplet state, potentially altering the overall photochemical outcome.

This guide will explore these effects in detail, with a particular focus on how the position and number of fluorine substituents dictate the photochemical behavior of stilbene derivatives.

Quantitative Photophysical and Photochemical Data

The following tables summarize key quantitative data for a selection of fluorinated stilbene derivatives, allowing for a direct comparison of the impact of fluorine substitution.

Table 1: Photophysical Properties of trans-Stilbene and Fluorinated Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ_f (ps) |

| trans-Stilbene | n-Hexane | 295 | 325 | 0.04 | 84 |

| trans-4-Fluorostilbene | Cyclohexane | 296 | 326 | 0.06 | - |

| trans-2,6-Difluorostilbene | n-Hexane | - | - | - | - |

| trans-2,3,5,6,2',3',5',6'-Octofluorostilbene (tF2356) | n-Hexane | 300 | 395 | 0.053 | 1300 |

| trans-2,3,5,6,2',3',5',6'-Octofluorostilbene (tF2356) | Acetonitrile | 300 | 430 | 0.095 | 3400 |

| trans-2,3,4,5,6,2',3',4',5',6'-Decafluorostilbene (tF23456) | n-Hexane | 305 | 450 | 0.005 | - |

| trans-2,3,4,5,6,2',3',4',5',6'-Decafluorostilbene (tF23456) | Acetonitrile | 305 | 480 | 0.004 | - |

Table 2: Excited State Relaxation Times of Fluorinated Stilbenes

| Compound | Solvent | Relaxation Process | τ (ps) |

| trans-Stilbene | n-Hexane | S1 → P | 84 |

| cis-Stilbene | n-Hexane | S1 → P | ~0.3 |

| trans-2,3,5,6,2',3',5',6'-Octofluorostilbene (tF2356) | n-Hexane | S3FC → S1 | ~0.06 |

| trans-2,3,5,6,2',3',5',6'-Octofluorostilbene (tF2356) | n-Hexane | S1 → P | 1300 |

| cis-2,3,5,6,2',3',5',6'-Octofluorostilbene (cF2356) | n-Hexane | S1 → P | 0.3 |

| trans-2,3,4,5,6,2',3',4',5',6'-Decafluorostilbene (tF23456) | n-Hexane | S3FC → S1 | 0.3 |

FC = Franck-Condon state, P = Perpendicular state. Data primarily from[1][2].

The "Sudden Polarization" Effect in Heavily Fluorinated Stilbenes

A striking consequence of extensive fluorination of the stilbene core is the "sudden polarization" effect, which leads to a dramatic change in the nature of the first excited singlet state (S1).[1][2] In unsubstituted stilbene, the S1 state is of a nonpolar, covalent character, arising from the HOMO → LUMO transition. However, in heavily fluorinated stilbenes such as trans-2,3,5,6,2',3',5',6'-octofluorostilbene (tF2356) and trans-2,3,4,5,6,2',3',4',5',6'-decafluorostilbene (tF23456), the ordering of the molecular orbitals is altered.[1]

Due to the strong electron-withdrawing nature of fluorine, the HOMO-1 and HOMO-2 orbitals become nearly degenerate and are energetically close to the HOMO. This leads to a situation where the S1 and S2 Franck-Condon states are dominated by HOMO-1 → LUMO and HOMO-2 → LUMO excitations. The interaction between these two states gives rise to a symmetry-broken, zwitterionic S1 state that is highly polar.[1] This "sudden polarization" upon photoexcitation has profound implications for the photochemistry of these molecules, leading to significantly longer S1 lifetimes and a strong solvent dependence of their fluorescence.[1]

Mechanistic Pathways

The photochemical reaction pathways of stilbene are significantly influenced by fluorine substitution. The following diagrams, generated using the DOT language, illustrate the key differences between the photochemistry of unsubstituted stilbene and heavily fluorinated stilbenes.

Figure 1: Photochemical pathways of unsubstituted stilbene.

Figure 2: Photochemical pathways of heavily fluorinated stilbene.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of stilbene photochemistry.

Synthesis of Fluorinated Stilbenes

The synthesis of fluorinated stilbenes can be achieved through various established methods, with the Wittig and Horner-Wadsworth-Emmons reactions being the most common for creating the central double bond. The Mallory reaction is employed for the synthesis of fluorinated phenanthrenes via photocyclization of stilbene precursors.

5.1.1. General Procedure for Wittig Reaction

-

Preparation of the Phosphonium Salt: A solution of the appropriately substituted benzyl bromide (1.0 eq.) and triphenylphosphine (1.1 eq.) in a suitable solvent (e.g., toluene, acetonitrile) is heated to reflux for several hours. The resulting white precipitate, the phosphonium salt, is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

-

Ylide Formation and Reaction with Aldehyde: The phosphonium salt (1.0 eq.) is suspended in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen, argon). A strong base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide) (1.1 eq.) is added dropwise at low temperature (e.g., 0 °C or -78 °C) to generate the ylide. The appropriately substituted benzaldehyde (1.0 eq.) is then added to the ylide solution, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4, Na2SO4), and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired fluorinated stilbene.

5.1.2. General Procedure for Mallory Reaction

-

Reaction Setup: The fluorinated stilbene derivative (1.0 eq.) is dissolved in a suitable solvent (e.g., cyclohexane, benzene) in a quartz reaction vessel. A catalytic amount of iodine (0.1-0.5 eq.) is added as an oxidizing agent.

-

Photolysis: The reaction mixture is deoxygenated by bubbling with an inert gas (e.g., nitrogen, argon) for 15-30 minutes. The solution is then irradiated with a UV lamp (e.g., medium-pressure mercury lamp) for several hours to days, with the progress of the reaction monitored by TLC or GC-MS.

-

Workup and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a sodium thiosulfate solution to remove excess iodine, followed by a brine wash. The organic layer is dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to yield the fluorinated phenanthrene.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique to probe the dynamics of short-lived excited states.

5.2.1. Experimental Setup

A typical fs-TA setup consists of a femtosecond laser system (e.g., Ti:sapphire oscillator and regenerative amplifier) that generates ultrashort laser pulses (e.g., <100 fs). The output of the laser is split into two beams: a pump beam and a probe beam.

-

Pump Beam: The pump beam, with a wavelength selected to excite the sample (e.g., the second or third harmonic of the fundamental laser output), is directed through a chopper and focused onto the sample cell.

-

Probe Beam: The probe beam is focused into a nonlinear crystal (e.g., sapphire, CaF2) to generate a white-light continuum, which serves as the probe pulse. The probe beam is then passed through a variable delay stage, which controls the time delay between the pump and probe pulses, before being focused onto the same spot on the sample as the pump beam.

-

Detection: After passing through the sample, the probe beam is directed into a spectrometer coupled to a CCD detector. The change in absorbance of the sample as a function of wavelength and pump-probe delay is recorded.

Figure 3: Femtosecond Transient Absorption Spectroscopy Setup.

5.2.2. Data Acquisition and Analysis

-

The sample is placed in a cuvette of appropriate path length (e.g., 1 mm).

-

The pump pulse excites the sample, and the probe pulse measures the absorbance of the excited sample at a specific time delay.

-

By varying the delay between the pump and probe pulses, a two-dimensional map of the change in absorbance (ΔA) versus wavelength and time is generated.

-

The data is analyzed to extract kinetic information about the decay of excited states and the formation of transient species.

Fluorescence Quantum Yield Measurement

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process.

5.3.1. Relative Method

The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as the sample.

-

Absorbance Measurements: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Fluorescence Measurements: Record the fluorescence emission spectra of the sample and standard solutions using the same excitation wavelength and instrumental parameters.

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Figure 4: Fluorescence Quantum Yield Measurement Workflow.

Conclusion and Future Outlook

Fluorine substitution provides a versatile and powerful strategy for modulating the photochemical and photophysical properties of stilbene. The ability to systematically alter excited-state energies, lifetimes, and reaction pathways through the judicious placement of fluorine atoms opens up new avenues for the design of advanced photoresponsive materials and phototherapeutic agents. The discovery of the "sudden polarization" effect in heavily fluorinated stilbenes has not only provided a deeper understanding of excited-state processes but also presents opportunities for developing novel materials with unique photophysical characteristics.

Future research in this area will likely focus on:

-

Expanding the library of fluorinated stilbenes: Synthesizing and characterizing a wider range of derivatives with varying fluorination patterns will provide a more comprehensive understanding of structure-property relationships.

-

Time-resolved vibrational spectroscopy: Techniques such as femtosecond stimulated Raman spectroscopy (FSRS) can provide detailed structural information about the transient species involved in the photoisomerization process.